molecular formula C19H21N5O2S B4523597 N-{3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-{3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B4523597
M. Wt: 383.5 g/mol
InChI Key: MWGNUSAYZBGQNR-UHFFFAOYSA-N
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Description

N-{3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.14159610 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Applications in Chemistry

N-{3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is involved in various chemical synthesis processes. Notably, thiazoline derivatives, which are structurally related, are synthesized using basic conditions (NaHCO3, MeCN) through Michael addition and intramolecular substitution, resulting in spirocyclopropane-annelated thiazoline-4-carboxylates. These compounds are cysteine derivatives with potential applications in medicinal chemistry (Nötzel, Labahn, Es-Sayed, & Meijere, 2001).

Advanced Glycation End-Product Formation

In biochemical studies, compounds like methylglyoxal, which shares structural similarities with the queried compound, are involved in the formation of advanced glycation end-products (AGEs). These AGEs are linked with complications in diabetes and neurodegenerative diseases. The understanding of these reactions is crucial for developing therapeutic strategies against these diseases (Nemet, Varga-Defterdarović, & Turk, 2006).

Antimicrobial and Antifungal Activities

Thiazolidine derivatives, structurally related to the compound , have demonstrated weak to moderate antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents. For example, specific thiazolidine derivatives showed activity against Gram-negative bacteria and fungi (Alhameed et al., 2019).

Medicinal Chemistry and Drug Development

In drug development, compounds with similar structural features are modified to reduce metabolism mediated by enzymes such as aldehyde oxidase. This has implications in developing drugs with better pharmacokinetic profiles, exemplified in the case of androgen receptor antagonists (Linton et al., 2011).

Molecular Modifications and DNA Interactions

In the realm of molecular biology, modifications in compounds structurally related to the queried compound are used to study DNA interactions. For instance, synthesis techniques like microwave-assisted synthesis and coupling reactions are employed to create novel compounds for this purpose (Faty, Youssef, & Youssef, 2011).

Future Directions

Thiazoles continue to be a focus of research due to their wide range of biological activities and their presence in many potent biologically active compounds . Future research will likely continue to explore the synthesis of new thiazole derivatives and their potential applications in medicine and other fields .

Properties

IUPAC Name

N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-12-11-27-18(21-12)23-17(25)6-8-20-19(26)24-9-7-14-13-4-2-3-5-15(13)22-16(14)10-24/h2-5,11,22H,6-10H2,1H3,(H,20,26)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGNUSAYZBGQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-{3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-{3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-{3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-{3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-{3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.